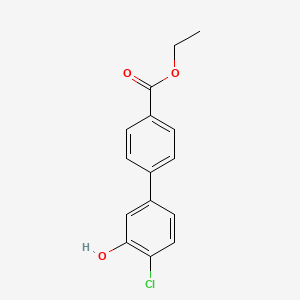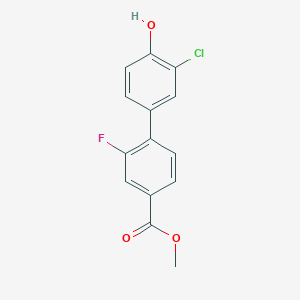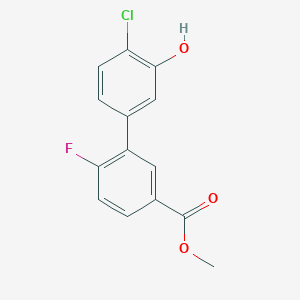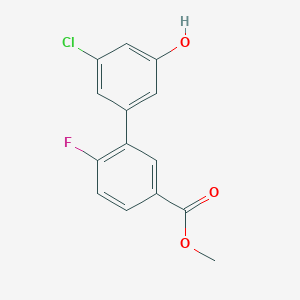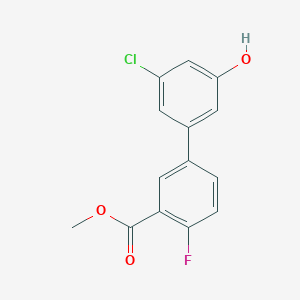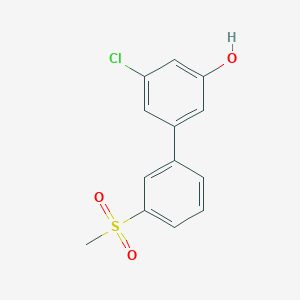
3-Chloro-5-(3-methylsulfonylphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3-methylsulfonylphenyl)phenol, or 3-Chloro-5-MSPP, is a compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 246.66 g/mol. 3-Chloro-5-MSPP is a highly polar compound with a low melting point and boiling point. It is soluble in water, alcohol, and ether. 3-Chloro-5-MSPP is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
3-Chloro-5-MSPP has a wide range of scientific research applications. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry. It is also used as a starting material for the synthesis of other compounds, such as 3-chloro-5-(3-methylsulfonylphenyl)benzoic acid and 3-chloro-5-(3-methylsulfonylphenyl)benzamide. Additionally, 3-Chloro-5-MSPP is used as an intermediate in the synthesis of pharmaceuticals, such as antifungal agents, and as a reagent in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-MSPP is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This electron donation can lead to the formation of new bonds, resulting in the formation of new compounds. Additionally, 3-Chloro-5-MSPP can act as an oxidizing agent, oxidizing other molecules and leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-MSPP are not fully understood. However, it is known that the compound has a low toxicity and is not mutagenic or carcinogenic. Additionally, 3-Chloro-5-MSPP has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-MSPP in lab experiments include its low toxicity, high solubility in water and other solvents, and its ability to act as an electron donor and oxidizing agent. Additionally, 3-Chloro-5-MSPP is a highly polar compound, making it ideal for use in a variety of reactions.
However, there are some limitations to using 3-Chloro-5-MSPP in lab experiments. The compound has a low melting point and boiling point, making it difficult to use in reactions that require higher temperatures. Additionally, 3-Chloro-5-MSPP is highly reactive, making it difficult to store for long periods of time.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Chloro-5-MSPP. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research into the compound’s mechanism of action and its potential uses as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry could yield valuable insights. Finally, further research into the compound’s safety and toxicity could help to ensure its safe and effective use in a variety of applications.
Métodos De Síntesis
3-Chloro-5-MSPP can be synthesized via a variety of methods. The most common method is the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium bromide in the presence of a base. This reaction produces 3-chloro-5-(3-methylsulfonylphenyl)phenol in a yield of up to 95%. Other methods of synthesis include the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium chloride in the presence of a base, and the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methylsulfonylphenylmagnesium iodide in the presence of a base.
Propiedades
IUPAC Name |
3-chloro-5-(3-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKAKFDJQXOUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686136 | |
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylsulfonylphenyl)phenol | |
CAS RN |
1261972-91-1 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261972-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



